Zotarolimus - 221877-54-9

Zotarolimus

Catalog Number: EVT-340045
CAS Number: 221877-54-9
Molecular Formula: C52H79N5O12
Molecular Weight: 966.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zotarolimus is a macrolide and a lactam.
Future Directions
  • Optimizing Zotarolimus-eluting stents: Future research will likely focus on further optimizing ZES design, including exploring novel polymer coatings and drug release profiles to improve long-term efficacy and minimize adverse events. [, , , , ]

  • Expanding Zotarolimus applications in cancer therapy: Continued research on the anti-cancer properties of Zotarolimus, both as a single agent and in combination with other therapies, is crucial. [, ] Investigating its efficacy in different cancer types and understanding its mechanism of action in specific tumor microenvironments are essential.

  • Developing novel drug delivery systems: Exploring the use of Zotarolimus in alternative drug delivery systems, such as nanoparticles or microspheres, for targeted and controlled drug release in various disease states, holds promise. []

  • Investigating potential synergistic combinations: Research on combining Zotarolimus with other drugs, particularly those targeting different signaling pathways involved in cell proliferation and survival, could lead to more effective therapeutic strategies. [, ]

Source and Classification

Zotarolimus is derived from natural sources through fermentation processes, specifically as a modification of rapamycin. It is categorized under the class of macrolide antibiotics and immunosuppressants. Its primary application is in cardiovascular medicine, particularly in drug-eluting stents that release zotarolimus to inhibit smooth muscle cell proliferation and inflammation in coronary arteries.

Synthesis Analysis

The synthesis of zotarolimus involves a strategic modification of the rapamycin molecule. Specifically, a tetrazole ring is substituted for the hydroxyl group at position 42 of rapamycin. This modification enhances the lipophilicity of the compound, which is crucial for its function in drug-eluting stents.

Synthesis Parameters

  • Starting Material: Rapamycin.
  • Modification: Substitution at position 42 with a tetrazole ring.
  • Purification: The compound undergoes purification processes to isolate the desired analog from fermentation products.

The synthesis pathway allows for high yields of zotarolimus while ensuring that its biological activity remains intact. This careful design minimizes unwanted cytotoxic effects while maintaining efficacy against neointimal hyperplasia.

Molecular Structure Analysis

Zotarolimus has a complex molecular structure characterized by its large size and specific functional groups that contribute to its pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula: C52_{52}H79_{79}N5_5O12_{12}
  • Molecular Weight: 966.227 g/mol

Structural Features

The molecular structure includes:

  • A macrolide backbone typical of sirolimus.
  • A tetrazole ring that replaces the hydroxyl group, enhancing lipophilicity.
  • Multiple methoxy groups that further influence solubility and interaction with biological membranes.

This structural configuration allows zotarolimus to effectively penetrate cell membranes and exert its pharmacological effects.

Chemical Reactions Analysis

Zotarolimus participates in various chemical reactions, primarily involving interactions with biological targets rather than traditional organic reactions.

Key Reactions

  1. Binding to FK506 Binding Protein (FKBP-12): Zotarolimus forms a complex with FKBP-12, similar to rapamycin, which is crucial for its mechanism of action.
  2. Inhibition of mTOR Pathway: The zotarolimus-FKBP-12 complex inhibits the mammalian target of rapamycin (mTOR), blocking downstream signaling pathways involved in cell proliferation.

These reactions are pivotal for zotarolimus's role in reducing neointimal hyperplasia following stent implantation.

Mechanism of Action

Zotarolimus exerts its therapeutic effects primarily through the inhibition of smooth muscle cell proliferation and inflammation within coronary arteries.

Mechanism Details

  1. Complex Formation: Zotarolimus binds to FKBP-12, forming a complex that subsequently binds mTOR.
  2. Inhibition of Cell Cycle Progression: This binding inhibits phosphorylation events necessary for cell cycle progression, particularly at the G1 phase, effectively halting smooth muscle cell proliferation.
  3. Reduction of Inflammation: By modulating immune responses, zotarolimus also reduces inflammatory processes associated with vascular injury.

These mechanisms collectively contribute to the efficacy of zotarolimus in preventing restenosis after percutaneous coronary interventions.

Physical and Chemical Properties Analysis

Zotarolimus possesses distinct physical and chemical properties that influence its pharmacokinetics and therapeutic application.

Key Properties

These properties are advantageous for its application in drug-eluting stents, allowing for controlled release and sustained therapeutic levels.

Applications

Zotarolimus is primarily applied in cardiovascular medicine through drug-eluting stents designed to prevent restenosis after angioplasty procedures.

Clinical Applications

  1. Drug-Eluting Stents: Used extensively in devices such as the Endeavor Resolute® stent system, zotarolimus effectively reduces rates of restenosis by inhibiting smooth muscle cell proliferation.
  2. Clinical Trials: Various studies have demonstrated its efficacy compared to other drug-eluting agents like sirolimus and paclitaxel, showing favorable outcomes in terms of major adverse cardiac events.

Zotarolimus continues to be a subject of research aimed at improving cardiovascular interventions and enhancing patient outcomes post-stenting procedures.

Properties

CAS Number

221877-54-9

Product Name

Zotarolimus

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C52H79N5O12

Molecular Weight

966.2 g/mol

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Synonyms

Zotarolimus(ABT-578);A-179578; A 179578; A179578; ABT578; ABT-578; ABT 578; Endeavor; Zotarolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.